9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
Description
Chemical Structure: The compound is a monoacylglycerol derivative with a 9E-octadecenoic acid (elaidic acid, trans-oleic acid) esterified at the sn-3 position of a glycerol backbone. The sn-2 position contains a hydroxyl group, while the sn-1 position is substituted with a tetradecanoyl (myristic acid) group via an ester linkage . Molecular Formula: C₃₅H₆₆O₅ (Molecular Weight: 566.9 g/mol) . Synonyms:
Properties
IUPAC Name |
(2-hydroxy-3-tetradecanoyloxypropyl) (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-32-33(36)31-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKTCYRXHCYKZ-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Myristoyl-3-Elaidoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and elaidic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 1-Myristoyl-3-Elaidoyl-rac-glycerol involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-3-Elaidoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in elaidic acid to single bonds, forming saturated derivatives.
Substitution: The hydroxyl group in the glycerol backbone can undergo substitution reactions with different acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of myristic acid and elaidic acid derivatives.
Reduction: Formation of saturated diacylglycerols.
Substitution: Formation of various acylated glycerol derivatives.
Scientific Research Applications
1-Myristoyl-3-Elaidoyl-rac-glycerol has several applications in scientific research, including:
Lipid Biochemistry: Used as a model compound to study lipid metabolism and signaling pathways.
Biological Studies: Investigated for its role in cellular processes such as membrane dynamics and lipid-protein interactions.
Medical Research: Potential applications in drug delivery systems and as a component in lipid-based formulations.
Industrial Applications: Used in the development of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-Myristoyl-3-Elaidoyl-rac-glycerol involves its interaction with lipid membranes and proteins. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. It may also participate in signaling pathways by acting as a secondary messenger in lipid signaling cascades .
Comparison with Similar Compounds
Key Characteristics :
- Physical Properties : High hydrophobicity due to the long-chain fatty acids (C14 and C18).
- Biological Relevance : Functions as a lipid intermediate in metabolic pathways and may influence membrane fluidity .
Comparison with Structurally Similar Compounds
Diacylglycerols with Varied Acyl Chains
Functional Implications :
Monoacylglycerols and Phosphorylated Derivatives
Functional Implications :
Triacylglycerols and Mixed-Chain Esters
Functional Implications :
- Triacylglycerols with mixed chains (e.g., C16/C18) are prevalent in natural fats, balancing energy density and fluidity .
- Fully saturated di-esters (e.g., C14/C16/C18:0) are solid at room temperature, ideal for structural lipids .
Tables of Comparative Data
Table 1. Physical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (logP) | Biological Role |
|---|---|---|---|---|
| 9E-Octadecenoic Acid, 2-Hydroxy-3-[(1-Oxotetradecyl)Oxy]Propyl Ester | 566.9 | ~25–30 | 12.5 | Metabolic intermediate |
| 9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester | 356.5 | <0 | 6.8 | Emulsifier |
| 2-Hydroxy-3-(Phosphonooxy)Propyl (9E)-9-Octadecenoate | 452.5 | ~50–55 | 3.2 | Cell signaling |
Biological Activity
9E-Octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester, also known as 1-Myristin-3-Olein, is a diacylglycerol compound with significant biological activities. This compound is derived from natural sources and has been studied for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.
- Molecular Formula : C35H66O5
- Molecular Weight : 566.9 g/mol
- CAS Number : 215055-21-3
- Purity : ≥98%
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds related to 9E-octadecenoic acid. For instance, a derivative known as (E)-9-octadecenoic acid ethyl ester (E9OAEE) was found to significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The study indicated that E9OAEE inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes involved in inflammation pathways .
Key Findings:
- Inhibition of NO Production : E9OAEE reduced NO production in a dose-dependent manner.
- Reduction of Pro-inflammatory Cytokines : It significantly inhibited TNFα production but had lesser effects on IL6 and IL-1β.
- Mechanism of Action : The compound modulated the MAPK signaling pathways, including ERK, P38, and JNK, leading to reduced inflammatory responses .
Antimicrobial Activity
Another aspect of the biological activity of 9E-octadecenoic acid is its antimicrobial potential. Studies have shown that this compound exhibits both antibacterial and antifungal properties. For example, it was identified as having significant antibacterial activity against various pathogens, including Staphylococcus aureus .
Summary of Antimicrobial Studies:
| Pathogen | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | Bacteriostatic | 4.64 ± 1.66 |
| Vibrio alginolyticus | Bactericidal | Varies by isolate |
The presence of 9-octadecenoic acid methyl ester in marine natural ingredients has been linked to its antibacterial efficacy, suggesting a broader application in treating infections .
Case Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, E9OAEE was tested on RAW264.7 macrophages to assess its anti-inflammatory effects. The results indicated that at concentrations of 6.25 to 25 μg/mL, E9OAEE did not exhibit cytotoxicity while effectively reducing inflammatory markers such as NO and PGE2 .
Case Study 2: Antimicrobial Efficacy
A study involving various marine bacterial isolates demonstrated that those containing high concentrations of 9-octadecenoic acid exhibited significant antimicrobial activity against pathogenic bacteria. The isolates were tested for their ability to inhibit bacterial growth, showcasing the compound's potential for use in natural antimicrobial formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
